molecular formula C20H16F2N6O2 B2665305 N-(2,4-difluorophenyl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide CAS No. 847381-72-0

N-(2,4-difluorophenyl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide

Cat. No.: B2665305
CAS No.: 847381-72-0
M. Wt: 410.385
InChI Key: JSZIGQSDEUMPIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a triazolo[4,5-d]pyrimidine derivative characterized by a fused heterocyclic core. Its structure includes a 2,4-difluorophenylacetamide group and a 4-methylbenzyl substituent at position 3 of the triazolo-pyrimidine scaffold. This compound shares structural homology with kinase inhibitors and bioactive molecules targeting adenosine receptors, as inferred from analogous compounds in the evidence . The synthesis of such derivatives typically involves nucleophilic substitution or coupling reactions under mild conditions, as demonstrated in related triazolo-pyrimidine syntheses using cesium carbonate and dry dimethylformamide (DMF) . Characterization via ¹H NMR, IR, and mass spectrometry confirms its structural integrity .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[3-[(4-methylphenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N6O2/c1-12-2-4-13(5-3-12)9-28-19-18(25-26-28)20(30)27(11-23-19)10-17(29)24-16-7-6-14(21)8-15(16)22/h2-8,11H,9-10H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZIGQSDEUMPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidinone core, followed by the introduction of the difluorophenyl and acetamide groups. Common reagents used in these reactions include fluorinating agents, amines, and acylating agents. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The goal is to achieve consistent quality and high throughput while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the difluorophenyl ring.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of N-(2,4-difluorophenyl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide. Research published by Walid Fayad et al. demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines when screened against a drug library on multicellular spheroids . The mechanism of action appears to involve the inhibition of specific signaling pathways crucial for cancer cell proliferation.

Antiviral Properties

The compound has also been investigated for its antiviral properties. A patent (US8410103B2) describes its use as an anti-HIV agent. The structure suggests that it may interfere with viral replication mechanisms or modulate host cellular responses to infection . This positions the compound as a potential candidate for further development in antiviral therapeutics.

Enzyme Inhibition

Another significant application is its role as an enzyme inhibitor. The compound's structural characteristics make it a suitable candidate for inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and immune regulation. Compounds that inhibit DPP-IV are of particular interest in the treatment of type 2 diabetes and related metabolic disorders .

Synthesis and Derivatives

The synthesis of this compound has been explored through various methods including microwave-assisted techniques that enhance yield and reduce reaction time. This approach not only facilitates the production of the compound but also opens avenues for developing derivatives with improved biological activities .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its therapeutic efficacy. Modifications on the triazole and pyrimidine rings can lead to variations in biological activity and selectivity towards target enzymes or receptors. Research efforts are ongoing to elucidate these relationships to guide future drug design .

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound ID R3 Substituent Acetamide Group Molecular Formula Molecular Weight (g/mol)
Target Compound 4-Methylbenzyl N-(2,4-difluorophenyl) C₂₂H₁₈F₂N₆O₂ 460.41
(863019-97-0) 4-Ethoxyphenyl N-(2-furylmethyl) C₂₁H₂₀N₆O₄ 444.42
(892469-51-1) Benzyl N-(2-chlorophenylmethyl) C₂₂H₁₈ClN₇O₂ 479.88
(888424-21-3) 3,5-Dimethylphenyl N-(2-furylmethyl) C₂₂H₂₁N₇O₃ 455.45

Biological Activity

N-(2,4-difluorophenyl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a complex organic compound that has garnered attention in the pharmaceutical field due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanism of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a triazolopyrimidine core, which is known for its diverse biological activities. The presence of difluorophenyl and methylphenyl groups enhances its pharmacological properties.

Molecular Formula

  • Molecular Formula : C_{19}H_{18}F_{2}N_{4}O

The biological activity of this compound primarily involves the inhibition of key enzymes such as dihydrofolate reductase (DHFR). DHFR plays a crucial role in folate metabolism and DNA synthesis. By inhibiting this enzyme, the compound effectively disrupts cellular replication processes, which is particularly beneficial in cancer therapy .

Anticancer Activity

Research has demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, studies indicate that triazolopyrimidine derivatives can induce apoptosis in cancer cells by modulating various signaling pathways. The specific compound has shown promise in preclinical studies targeting various cancer cell lines.

Antimicrobial Activity

In addition to anticancer effects, there is emerging evidence suggesting antimicrobial properties. The structural components may interact with bacterial enzymes or cell membranes, leading to bactericidal effects.

Case Study 1: Anticancer Efficacy

A study conducted by Walid Fayad et al. identified novel anticancer compounds through screening drug libraries on multicellular spheroids. The results indicated that similar triazolopyrimidine derivatives exhibited potent cytotoxicity against several cancer types .

Case Study 2: Inhibition of DHFR

Research published in the Journal of Medicinal Chemistry detailed the efficacy of pyridopyrimidine derivatives as DHFR inhibitors. These compounds demonstrated high binding affinity to DHFR and effectively reduced tetrahydrofolate levels in treated cells, leading to impaired DNA synthesis and subsequent cell death .

Study Findings
Walid Fayad et al.Identified potent anticancer activity in drug screening
Journal of Medicinal Chem.High DHFR inhibition leading to reduced DNA synthesis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.